trimethyl-[(E)-2-oxopent-3-enyl]azanium
Description
Trimethylazanium compounds are quaternary ammonium salts characterized by a central nitrogen atom bonded to three methyl groups and one variable organic substituent. These compounds exhibit diverse physicochemical properties based on their substituents, influencing solubility, stability, and biological activity. For example, phosphorylcholine derivatives (e.g., trimethyl-(2-phosphonooxyethyl)azanium chloride, CAS 107-73-3) are critical in cell membrane biochemistry due to their polar head groups .
Properties
Molecular Formula |
C8H16NO+ |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
trimethyl-[(E)-2-oxopent-3-enyl]azanium |
InChI |
InChI=1S/C8H16NO/c1-5-6-8(10)7-9(2,3)4/h5-6H,7H2,1-4H3/q+1/b6-5+ |
InChI Key |
LPHLEOXDGOXACA-AATRIKPKSA-N |
SMILES |
CC=CC(=O)C[N+](C)(C)C |
Isomeric SMILES |
C/C=C/C(=O)C[N+](C)(C)C |
Canonical SMILES |
CC=CC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Solubility: Phosphorylcholine derivatives (e.g., trimethyl-(2-phosphonooxyethyl)azanium chloride) are highly water-soluble due to the polar phosphonooxy group, making them ideal for biological systems . Bulky aromatic substituents (e.g., diphenyl groups in ) reduce solubility but enhance lipid membrane interaction, relevant in drug delivery.
Reactivity and Stability: α,β-unsaturated ketone moieties (as in the hypothetical compound) confer reactivity toward nucleophiles (e.g., thiols in Michael additions), similar to (E)-configured enones in natural products . Diazenyl groups (e.g., ) enable UV-vis absorption, useful in spectroscopic detection methods.
Biological Relevance: Phosphorylcholine analogs are integral to lipid bilayers and signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
